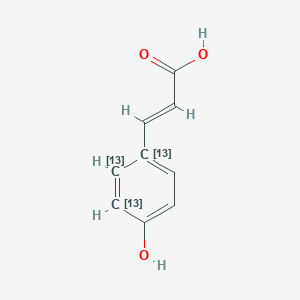
Ofloxacin-d3
Übersicht
Beschreibung
Ofloxacin-d3 is a synthetic derivative of the fluoroquinolone family of antibiotics. It is a deuterated form of Ofloxacin, which means that it contains deuterium atoms instead of hydrogen atoms. This modification is often used in scientific research to track the compound’s behavior in biological systems. Ofloxacin itself is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
Ofloxacin-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in chromatography and mass spectrometry to study the behavior of fluoroquinolones.
Biology: Employed in studies to understand the interaction of antibiotics with bacterial cells and to track the distribution of the drug in biological systems.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of the drug.
Industry: Applied in the development of new antibiotics and in quality control processes in pharmaceutical manufacturing
Wirkmechanismus
Target of Action
Ofloxacin-d3, also known as Ofloxacin D3 (N-methyl D3), primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition . They maintain the superhelical structure of DNA and prevent excessive supercoiling during replication or transcription .
Mode of Action
This compound is a bactericidal agent. It functions by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, this compound blocks bacterial DNA replication, thereby inhibiting normal cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the untwisting required to replicate one DNA double helix into two . This halts DNA replication, leading to the death of the bacterial cell .
Pharmacokinetics
This compound is characterized by almost complete bioavailability (95 to 100%) . After a 400mg oral dose, peak serum concentrations are in the range of 2 to 3 mg/L . The average half-life is between 5 to 8 hours .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication, leading to the death of the bacterial cell . This makes this compound effective for the treatment of various bacterial infections, including those of the respiratory tract, kidney, skin, soft tissue, and urinary tract .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in water can significantly promote or inhibit the degradation of this compound . Furthermore, the pH and temperature of the environment can also affect the degradation performance of this compound . These factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Ofloxacin-d3, like its parent compound Ofloxacin, interacts with bacterial DNA gyrase, an enzyme crucial for DNA replication . This interaction disrupts the supercoiling process, thereby inhibiting bacterial growth . The specific nature of this interaction, however, may be influenced by the presence of deuterium atoms in this compound, potentially leading to unique biochemical properties.
Cellular Effects
This compound’s primary cellular effect is the inhibition of bacterial DNA replication, leading to bacterial cell death . It influences cell function by targeting the DNA gyrase enzyme, disrupting DNA supercoiling and thus, the replication process . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely related to these primary effects.
Molecular Mechanism
The molecular mechanism of this compound involves binding to bacterial DNA gyrase, preventing the enzyme from introducing negative supercoils to the DNA structure . This inhibits DNA replication and transcription, leading to bacterial cell death .
Dosage Effects in Animal Models
While specific studies on this compound in animal models are limited, research on Ofloxacin has shown its effectiveness in treating bacterial infections at various dosages . High doses could potentially lead to adverse effects, although this would need to be confirmed in studies specifically using this compound.
Metabolic Pathways
This compound is expected to follow similar metabolic pathways as Ofloxacin, which is primarily metabolized in the liver . It’s largely eliminated via renal excretion, with 65% to 80% of an administered dose excreted unchanged in the urine within 48 hours .
Transport and Distribution
Ofloxacin is known to be distributed widely in the body, including tissues and fluids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Ofloxacin-d3 involves the incorporation of deuterium atoms into the Ofloxacin molecule. One common method is the reaction of (N,N)-dimethylamino ethyl acrylate with aminopropanols, followed by further chemical modifications to introduce the deuterium atoms . The reaction conditions typically involve the use of solvents like ethanol and dichloromethane, and catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in cleanroom environments to prevent contamination and ensure the highest standards of quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ofloxacin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A stereoisomer of Ofloxacin with enhanced activity against certain bacterial strains.
Moxifloxacin: A newer fluoroquinolone with a broader spectrum of activity and improved pharmacokinetic profile.
Uniqueness
Ofloxacin-d3 is unique due to its deuterium incorporation, which makes it particularly useful in scientific research for tracking and studying the behavior of the compound in biological systems. This modification provides insights that are not possible with non-deuterated analogs.
Eigenschaften
IUPAC Name |
7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746759 | |
| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173147-91-5 | |
| Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173147-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1513353.png)



![[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1513401.png)


![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)




![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)
